Tert-butyl 4-(1,1-difluoro-2-hydroxyethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(1,1-difluoro-2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H21F2NO3. It is a piperidine derivative, characterized by the presence of a tert-butyl group, a difluoro-hydroxyethyl group, and a carboxylate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1,1-difluoro-2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and difluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carboxylate ester. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for efficiency and cost-effectiveness, including the use of automated systems for precise control of reaction parameters and purification steps to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1,1-difluoro-2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The difluoro group can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the difluoro group may produce a hydroxyethyl derivative. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
Tert-butyl 4-(1,1-difluoro-2-hydroxyethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1,1-difluoro-2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoro-hydroxyethyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can also play a role in binding to biological targets, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Similar structure but with a hydroxyethyl group instead of a difluoro-hydroxyethyl group.
Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate: Contains a trifluoro group instead of a difluoro group.
Uniqueness
Tert-butyl 4-(1,1-difluoro-2-hydroxyethyl)piperidine-1-carboxylate is unique due to the presence of the difluoro-hydroxyethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(1,1-difluoro-2-hydroxyethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F2NO3/c1-11(2,3)18-10(17)15-6-4-9(5-7-15)12(13,14)8-16/h9,16H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWABSZTCPDJRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CO)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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